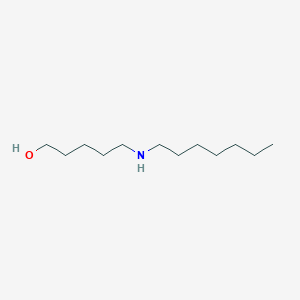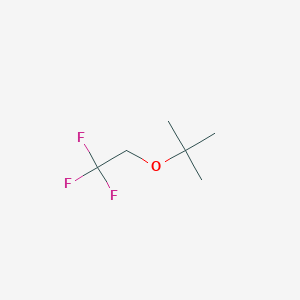![molecular formula C19H13IN2O2S2 B8663334 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-57-7](/img/structure/B8663334.png)
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of benzenesulfonyl, iodo, and phenylsulfanyl groups adds to its chemical diversity and potential reactivity.
Métodos De Preparación
The synthesis of 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Iodo Group: The iodo group can be introduced via iodination reactions using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the Benzenesulfonyl Group: This step involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through thiolation reactions using reagents like thiophenol and a suitable oxidizing agent.
Industrial production methods may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity.
Análisis De Reacciones Químicas
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the iodo and phenylsulfanyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridines: These compounds share a similar fused bicyclic structure but contain a sulfur atom in place of the nitrogen atom in the pyridine ring. They exhibit different reactivity and biological activities.
Pyridine Derivatives: Compounds like 2-alkylated pyridines or pyridine N-oxides have different substituents and exhibit unique chemical and biological properties.
Propiedades
Número CAS |
923583-57-7 |
|---|---|
Fórmula molecular |
C19H13IN2O2S2 |
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-iodo-5-phenylsulfanylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H13IN2O2S2/c20-18-13-22(26(23,24)16-9-5-2-6-10-16)19-17(18)11-15(12-21-19)25-14-7-3-1-4-8-14/h1-13H |
Clave InChI |
PBWKZZBBKXFPFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC3=C(N=C2)N(C=C3I)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

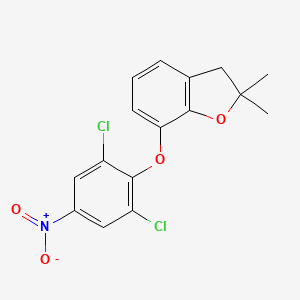
![2-Methyl-2-[(2-phenylethyl)amino]propanenitrile](/img/structure/B8663271.png)
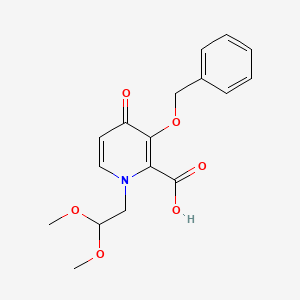
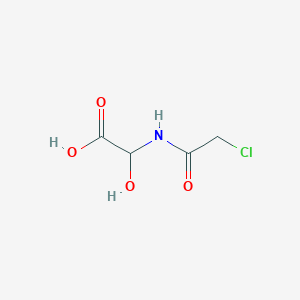
![4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8663285.png)
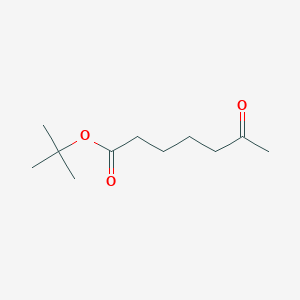
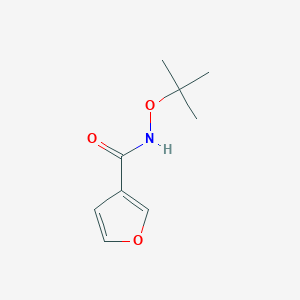
![7-Vinylimidazo[5,1-b]thiazole](/img/structure/B8663305.png)
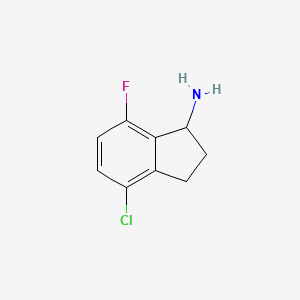
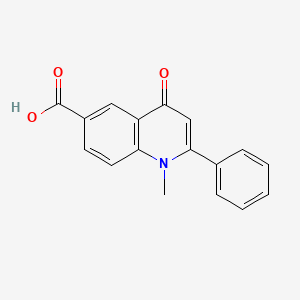

![7-bromo-2,4-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B8663347.png)
